molecular formula C15H14Cl3N3O B2546728 4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide CAS No. 868214-46-4

4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide

Cat. No.: B2546728
CAS No.: 868214-46-4
M. Wt: 358.65
InChI Key: PLGBNSMPCMPSLD-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide is a synthetic organic compound with the molecular formula C15H14Cl3N3O. This compound is characterized by the presence of a benzamide group substituted with a 4-methyl group and a 2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide typically involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2,2,2-trichloro-1-(pyridin-2-ylamino)ethanol in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2,2,2-trichloro-1-(1,3-thiazol-2-ylamino)ethyl)benzamide
  • 4-methyl-N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)benzamide

Uniqueness

4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O/c1-10-5-7-11(8-6-10)13(22)21-14(15(16,17)18)20-12-4-2-3-9-19-12/h2-9,14H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBNSMPCMPSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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